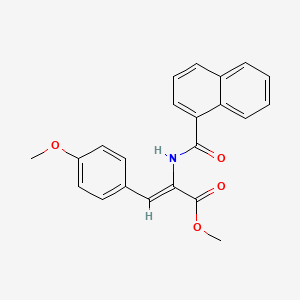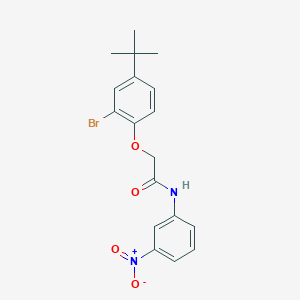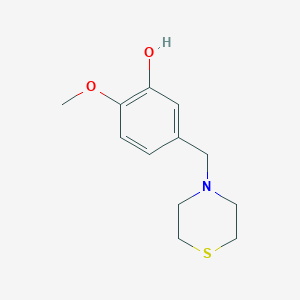
methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate
描述
Methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate, also known as JWH-250, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential medical applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
作用机制
Methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This receptor is found primarily in the brain and is involved in the regulation of pain, mood, appetite, and memory. When methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate binds to the CB1 receptor, it activates a series of signaling pathways that lead to the modulation of these physiological processes.
Biochemical and Physiological Effects:
methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood and behavior. Additionally, methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate has been found to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
Methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it useful for studying the role of this receptor in various physiological processes. Additionally, methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate is relatively stable and can be easily synthesized in large quantities.
However, there are also limitations to using methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate in lab experiments. It has been shown to have significant side effects in animal models, including sedation, hypothermia, and motor impairment. Additionally, the long-term effects of methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate on the brain and other organs are not well understood, which makes it difficult to assess the safety of this compound for human use.
未来方向
There are several future directions for research on methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate. One area of interest is the development of new synthetic cannabinoids that have improved safety and efficacy profiles. Additionally, there is a need for more research on the long-term effects of methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate on the brain and other organs. Finally, there is a need for clinical trials to assess the safety and efficacy of methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate for the treatment of various medical conditions.
In conclusion, methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate is a synthetic cannabinoid that has potential medical applications. It acts as a potent agonist of the CB1 receptor and has been found to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. While there are advantages to using methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate in lab experiments, there are also limitations and safety concerns that need to be addressed. Further research is needed to fully understand the potential of methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate for medical use.
科学研究应用
Methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate has been the subject of numerous scientific studies due to its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, methyl 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylate has been found to be effective in treating conditions such as Parkinson's disease, multiple sclerosis, and neuropathic pain.
属性
IUPAC Name |
methyl (Z)-3-(4-methoxyphenyl)-2-(naphthalene-1-carbonylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-17-12-10-15(11-13-17)14-20(22(25)27-2)23-21(24)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H,23,24)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHIXMVBKOYOCO-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)OC)\NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(4-methoxyphenyl)-2-(naphthalene-1-carbonylamino)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B4852861.png)
![N'-(3-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4852870.png)
![4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4852872.png)
![5-{[(2,5-dimethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4852884.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B4852890.png)


![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]-N-propylbenzamide](/img/structure/B4852899.png)
![2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4852902.png)
![5-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4852917.png)
![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4852930.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4852944.png)
![1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4852957.png)